N-(4-ethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
This compound belongs to the class of thiadiazole-linked acetamides, characterized by a 1,3,4-thiadiazole core substituted with a phenylcarbamoyl group at position 5 and a sulfanylacetamide moiety at position 2. Thiadiazoles are known for their diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for pharmacological exploration .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-2-27-15-10-8-14(9-11-15)20-16(25)12-28-19-24-23-18(29-19)22-17(26)21-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJZLWOTJQWADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring, followed by the introduction of the phenylcarbamoyl and ethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Thioether Linkage (S–CH₂–C=O)
The thioether group participates in nucleophilic substitutions and oxidations:
Thieno[3,2-d]pyrimidinone Core
The electron-rich pyrimidinone ring undergoes electrophilic substitutions:
| Reaction | Reagents | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Halogenation | Cl₂/Br₂ in acetic acid | C-5 or C-6 | 5/6-Halo-thienopyrimidinones | |
| Nitration | HNO₃/H₂SO₄ | C-7 | 7-Nitro derivatives |
Cyclohexyl-Acetamide Group
The acetamide moiety undergoes hydrolysis and acylations:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Cyclohexylamine + thioacetic acid derivative | |
| Acylation | Acetic anhydride, TEA | N-acetylated analogs |
Reactivity with Biological Nucleophiles
The compound’s thioacetamide group reacts with biomolecular nucleophiles (e.g., cysteine residues), contributing to its pharmacological activity:
-
Thiol-Disulfide Exchange : Forms covalent adducts with cysteine thiols in enzyme active sites, as observed in PI3K-C2α inhibition studies .
-
H-Bonding Interactions : The acetamide N–H donates H-bonds to catalytic residues (e.g., L1186 in PI3K-C2α), enhancing target binding .
Thermal and pH-Dependent Stability
-
Thermal Degradation : Decomposes above 200°C, releasing SO₂ and cyclohexylamine fragments .
-
pH Sensitivity :
Lead Optimization Strategies
-
Bioisosteric Replacements :
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazole moiety, which is known for its biological activity. The synthesis typically involves reactions that introduce the thiadiazole group and the ethoxyphenyl component. Various synthetic pathways have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(4-ethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide. For instance, research has shown that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic activity against various cancer cell lines:
- Cytotoxicity Testing : Compounds were evaluated against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most active derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (mmol/L) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
Case Studies
- Synthesis and Evaluation : In a study published in Acta Pharmaceutica, researchers synthesized several thiadiazole derivatives and tested their anticancer efficacy. The results indicated that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Comparative Analysis : Another investigation compared the efficacy of this compound with other known anticancer agents. The study found that while not all derivatives outperformed existing treatments, several showed promising results warranting further investigation .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) 2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide ()
- Molecular Formula : C₁₈H₁₆N₆O₄S₂
- Key Differences : Replaces the 4-ethoxyphenyl group with a 4-nitrophenyl moiety and substitutes phenylcarbamoyl with 4-methylphenylcarbamoyl.
- The methyl group on the carbamoyl may improve lipophilicity .
b) N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide ()
- Key Differences : Contains a p-tolyl ureido group instead of phenylcarbamoyl.
- Impact : The ureido linkage introduces hydrogen-bonding capacity, which may enhance target binding affinity but reduce metabolic stability .
c) 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide ()
- Key Differences: Substitutes the phenylcarbamoyl group with a 4-methoxybenzyl thioether and uses a 4-phenoxyphenyl acetamide.
d) N-(3-chloro-4-methylphenyl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide ()
- Key Differences: Features an amino group on the thiadiazole ring and a 3-chloro-4-methylphenyl acetamide.
- The chloro and methyl groups enhance halogen bonding and lipophilicity .
Physicochemical Properties
Key Challenges :
- Steric hindrance from bulky aryl groups (e.g., 4-ethoxyphenyl) may reduce reaction yields.
Biological Activity
N-(4-ethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O2S2. It features a thiadiazole ring that is known for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2S2 |
| Molecular Weight | 421.49 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:
-
Cytotoxicity Testing : In vitro assays using the MTT method demonstrated that related thiadiazole compounds inhibited the growth of several human cancer cell lines including:
- Lung Cancer (A549) : IC50 values indicating strong growth inhibition.
- Breast Cancer (MDA-MB-231) : Compounds showed IC50 values lower than standard treatments like cisplatin.
- Colon Cancer (HCT15) : Significant cytotoxic effects observed.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated efficacy against various bacterial strains and fungi. For example:
- Antitubercular Activity : Some derivatives displayed minimum inhibitory concentrations (MIC) lower than standard antibiotics like Isoniazid.
This activity is attributed to the presence of the thiadiazole moiety which enhances interaction with microbial enzymes .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has shown potential in other therapeutic areas:
- Antioxidant Properties : Compounds in this class have been reported to exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Some studies suggest that derivatives may provide neuroprotection in models of neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of thiadiazole derivatives for their anticancer potential. Among these, a compound structurally similar to N-(4-ethoxyphenyl)-2-{...} showed an IC50 value of 9 µM against breast cancer cell lines (MDA-MB-231), outperforming traditional chemotherapeutics like Imatinib .
Case Study 2: Antimicrobial Testing
In another research effort focusing on antimicrobial activity, derivatives demonstrated potent effects against Mycobacterium smegmatis with MIC values significantly lower than those of established drugs. This highlights the potential for developing new treatments for resistant strains .
Q & A
Basic: What are the key synthetic pathways and reaction conditions for synthesizing N-(4-ethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?
The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. A common approach includes:
Thiadiazole formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole ring .
Sulfanyl-acetamide linkage : Reaction of the thiadiazole-2-thiol intermediate with chloroacetyl chloride in anhydrous DMF or THF, followed by coupling with 4-ethoxyaniline. Temperature control (0–5°C) is critical to minimize side reactions .
Phenylcarbamoyl functionalization : Introduction of the phenylcarbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amino-thiadiazole intermediate and phenyl isocyanate.
Optimization : Solvent polarity (e.g., DCM vs. THF) and catalyst loading (e.g., DMAP) significantly impact yield. Conflicting reports on reaction times (12–24 hours) suggest pilot trials to determine optimal conditions .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals confirm its structure?
- ¹H/¹³C NMR :
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O, acetamide) and ~1250 cm⁻¹ (C-S, thiadiazole) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₉H₁₉N₅O₃S₂, exact mass 429.09) with fragmentation patterns confirming the sulfanyl-acetamide linkage .
Advanced: How do structural modifications (e.g., substituents on the phenylcarbamoyl group) influence bioactivity? What computational tools validate these effects?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance enzyme inhibition (e.g., COX-2) but reduce solubility. Hydrophobic substituents (e.g., -CH₃) improve membrane permeability .
- In Silico Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or tubulin.
- QSAR Models : Utilize descriptors like logP and polar surface area to correlate substituent effects with cytotoxicity (e.g., IC₅₀) .
Advanced: How can contradictory data in reaction optimization (e.g., solvent choice, temperature) be systematically resolved?
- Case Study : Conflicting reports on using DMF (high polarity) vs. THF (moderate polarity) for sulfanyl-acetamide coupling:
- Design of Experiments (DoE) : Apply a factorial design to test solvent polarity, temperature (0–25°C), and catalyst presence.
- Analytical Monitoring : Use HPLC to track intermediate formation and side products (e.g., disulfide byproducts) .
- Contradiction Resolution : THF at 0°C with 5 mol% DMAP yields >80% purity, whereas DMF increases reaction rate but requires post-synthesis purification .
Advanced: What role do the sulfanyl and ethoxyphenyl groups play in the compound’s physicochemical properties?
- Solubility : The ethoxyphenyl group increases logP (~2.8), favoring lipid bilayer penetration but reducing aqueous solubility. Co-solvents (e.g., DMSO:water mixtures) are recommended for in vitro assays .
- Stability : The sulfanyl group is prone to oxidation; storage under inert atmosphere (N₂) at -20°C prevents disulfide formation. pH stability studies show degradation <5% at pH 5–7 over 72 hours .
Advanced: What hypotheses exist regarding the compound’s mechanism of action in biological systems?
- Enzyme Inhibition : Analogous thiadiazoles inhibit histone deacetylases (HDACs) via chelation of catalytic Zn²⁺ ions. Docking studies suggest the acetamide carbonyl interacts with Glu⁻ residues .
- Receptor Modulation : The ethoxyphenyl moiety may engage hydrophobic pockets in G-protein-coupled receptors (GPCRs), as seen in related sulfanyl-acetamide derivatives .
Basic: What protocols ensure purity and batch consistency during synthesis?
- Purity Analysis :
- Batch Consistency : Use of controlled reaction vessels (e.g., Schlenk lines) and standardized workup protocols (e.g., silica gel chromatography, Rf ~0.5 in EtOAc/hexane) .
Advanced: How can X-ray crystallography (e.g., SHELX-refined data) resolve ambiguities in molecular conformation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
